i-Butyl-1H-Tetrazole-5-Carboxylate
CAS No.: 157101-43-4
Cat. No.: VC0136527
Molecular Formula: C6H10N4O2
Molecular Weight: 170.172
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157101-43-4 |
|---|---|
| Molecular Formula | C6H10N4O2 |
| Molecular Weight | 170.172 |
| IUPAC Name | 2-methylpropyl 2H-tetrazole-5-carboxylate |
| Standard InChI | InChI=1S/C6H10N4O2/c1-4(2)3-12-6(11)5-7-9-10-8-5/h4H,3H2,1-2H3,(H,7,8,9,10) |
| Standard InChI Key | FQGBHBAINQCVQO-UHFFFAOYSA-N |
| SMILES | CC(C)COC(=O)C1=NNN=N1 |
Introduction
Chemical Structure and Properties
Molecular Structure
i-Butyl-1H-Tetrazole-5-Carboxylate consists of a tetrazole ring with a carboxylate group at the 5-position and an iso-butyl group attached to the carboxylate oxygen. The molecular structure combines the planar, aromatic tetrazole ring with the flexible iso-butyl chain, creating a molecule with both rigid and flexible components. The tetrazole portion provides the acidic character and hydrogen bonding capabilities, while the iso-butyl carboxylate introduces lipophilicity and potential for specific interactions with biological targets.
Physical and Chemical Properties
While specific experimental data for i-Butyl-1H-Tetrazole-5-Carboxylate is limited in the available literature, we can extrapolate some properties based on structurally similar compounds and general tetrazole characteristics. The compound likely exhibits the following properties:
When comparing with the related compound Ethyl Tetrazole-5-Carboxylate (C₄H₆N₄O₂), which has the molecular formula InChI=1S/C4H6N4O2/c1-2-10-4(9)3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) , i-Butyl-1H-Tetrazole-5-Carboxylate would contain an additional two carbon atoms in its ester chain, resulting in increased lipophilicity and decreased water solubility.
Synthesis Methods
General Synthetic Approaches to Tetrazoles
The synthesis of tetrazole derivatives typically involves a [3+2]-cycloaddition reaction between nitriles and azide sources. Several methods have been developed for the synthesis of 5-substituted 1H-tetrazoles, which can be modified to produce carboxylate derivatives.
Microwave-assisted synthesis has emerged as an efficient approach for tetrazole synthesis. For example, the reaction of nitrile derivatives with sodium azide under microwave irradiation in the presence of appropriate catalysts can yield 5-substituted 1H-tetrazoles in good to excellent yields (63-99%) . This method offers advantages in terms of reduced reaction times and environmentally benign conditions.
Specific Synthesis of Carboxylate Derivatives
For the synthesis of tetrazole carboxylates specifically, several approaches may be employed:
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Direct esterification of tetrazole-5-carboxylic acid with the appropriate alcohol (iso-butanol) under acidic conditions.
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Cycloaddition of cyano-esters with azide sources, as demonstrated in this general reaction scheme:
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Heterogeneous catalysis using metal nanoparticles, which has shown promising results for tetrazole synthesis. For instance, Pd/Co nanoparticles decorated on multi-walled carbon nanotubes have been used to catalyze the synthesis of 5-substituted 1H-tetrazoles in excellent yields (90-99%) with short reaction times (approximately 10 minutes) .
The proposed mechanism for the catalyzed synthesis typically involves:
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Activation of the nitrile group by the catalyst
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[3+2]-cycloaddition between the activated nitrile and azide
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Formation of the tetrazole ring
Applications in Drug Design and Medicinal Chemistry
Bioisosteric Replacement Strategy
One of the most significant applications of tetrazole derivatives like i-Butyl-1H-Tetrazole-5-Carboxylate is in drug design, where the tetrazole moiety serves as a bioisostere for carboxylic acid groups. The tetrazole ring with a pKa of 4.5-4.95 effectively mimics the charge-charge and hydrogen-bonding interactions of carboxylic acids while offering improved metabolic stability and membrane permeability .
In a notable example of this application, tetrazole derivatives were used to design small molecule inhibitors of β-catenin/Tcf protein-protein interactions. The tetrazole ring was employed to replace the carboxyl group of a key aspartic acid residue (D16), effectively mimicking the charge-charge and hydrogen-bonding interactions with lysine and asparagine residues in the target protein . This bioisosteric replacement strategy led to the development of a compound with a molecular weight of 230 Da and a dissociation constant (Kd) of 0.531 μM for binding to β-catenin.
Advantages in Pharmacokinetics
The tetrazole moiety offers several advantages in drug design:
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Increased lipophilicity compared to carboxylic acids, potentially enhancing membrane permeability
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Resistance to many biological metabolic degradations, improving bioavailability
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Ability to form multiple hydrogen bonds through its nitrogen atoms, potentially enhancing target binding
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Planar structure similar to carboxylic acids, allowing for similar molecular recognition
Synthetic and Analytical Applications
Materials Science
The high nitrogen content and stability of tetrazole derivatives make them potentially useful in materials science applications, including:
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Components in energetic materials
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Building blocks for coordination polymers and metal-organic frameworks
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Functional groups in polymer chemistry
Structure-Activity Relationships
Understanding the structure-activity relationships of tetrazole carboxylates is essential for their rational application in drug design and other fields. The tetrazole ring contributes specific electronic and steric properties, while the carboxylate ester portion modulates lipophilicity and other physicochemical characteristics.
The iso-butyl group in i-Butyl-1H-Tetrazole-5-Carboxylate would be expected to confer greater lipophilicity compared to smaller alkyl esters such as ethyl tetrazole-5-carboxylate. This increased lipophilicity could potentially influence:
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Membrane permeability and bioavailability in biological systems
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Solubility profile in various solvents
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Binding interactions with hydrophobic pockets in target proteins
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Metabolic stability and pharmacokinetic properties
A comparative analysis of various alkyl tetrazole-5-carboxylates provides insight into how structural modifications affect physicochemical properties:
| Compound | Relative Lipophilicity | Expected Water Solubility | Biological Membrane Permeability |
|---|---|---|---|
| Methyl Tetrazole-5-Carboxylate | Lowest | Highest | Lowest |
| Ethyl Tetrazole-5-Carboxylate | Moderate | Moderate | Moderate |
| i-Butyl-1H-Tetrazole-5-Carboxylate | High | Lower | Higher |
| t-Butyl Tetrazole-5-Carboxylate | Highest | Lowest | Potentially limited by steric factors |
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